molecular formula C10H22O3Si2 B14303497 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane CAS No. 114626-07-2

1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane

Cat. No.: B14303497
CAS No.: 114626-07-2
M. Wt: 246.45 g/mol
InChI Key: FOQWBGMGPGPYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane is an organosilicon compound characterized by the presence of two oxirane (epoxy) groups attached to a disiloxane backbone. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether. The reaction typically occurs in the presence of a platinum catalyst at elevated temperatures (around 90°C) to facilitate the addition of the allyl group to the silicon-hydrogen bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane undergoes various chemical reactions, including:

    Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.

    Epoxide Ring-Opening: The oxirane groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions:

    Hydrosilylation: Platinum or rhodium catalysts are commonly used under mild to moderate temperatures.

    Epoxide Ring-Opening: Acidic or basic conditions can be employed, depending on the nucleophile used.

Major Products Formed:

    Hydrosilylation: Mono-functionalized siloxane derivatives.

    Epoxide Ring-Opening: Hydroxyalkyl or aminoalkyl siloxanes, depending on the nucleophile.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane involves the interaction of its oxirane groups with nucleophiles, leading to ring-opening reactions. The disiloxane backbone provides stability and flexibility, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane is unique due to the presence of oxirane groups, which provide reactive sites for various chemical modifications. This makes it highly versatile for applications in polymer synthesis, material science, and biological research.

Properties

CAS No.

114626-07-2

Molecular Formula

C10H22O3Si2

Molecular Weight

246.45 g/mol

IUPAC Name

[dimethyl(oxiran-2-ylmethyl)silyl]oxy-dimethyl-(oxiran-2-ylmethyl)silane

InChI

InChI=1S/C10H22O3Si2/c1-14(2,7-9-5-11-9)13-15(3,4)8-10-6-12-10/h9-10H,5-8H2,1-4H3

InChI Key

FOQWBGMGPGPYHS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC1CO1)O[Si](C)(C)CC2CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.